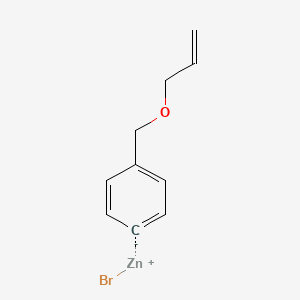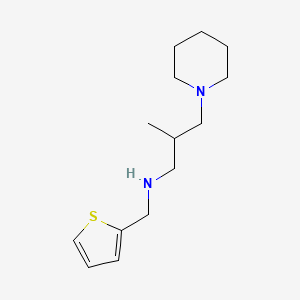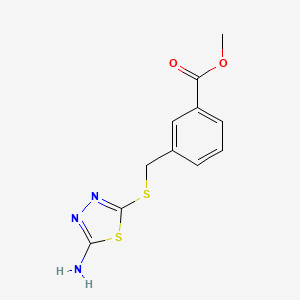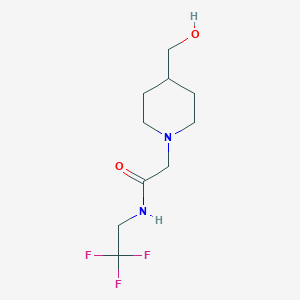
2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a hydroxymethyl group and an acetamide moiety linked to a trifluoroethyl group. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Acetamide Formation: The acetamide moiety is formed by reacting the hydroxymethyl-substituted piperidine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-(Carboxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide.
Reduction: Formation of 2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The hydroxymethyl and acetamide groups can form hydrogen bonds with target molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
2-(4-(Hydroxymethyl)piperidin-1-yl)-N-ethylacetamide: Similar structure but lacks the trifluoroethyl group.
2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)propionamide: Similar structure with a propionamide moiety instead of acetamide.
2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)butyramide: Similar structure with a butyramide moiety.
Uniqueness
The presence of the trifluoroethyl group in 2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
属性
分子式 |
C10H17F3N2O2 |
|---|---|
分子量 |
254.25 g/mol |
IUPAC 名称 |
2-[4-(hydroxymethyl)piperidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C10H17F3N2O2/c11-10(12,13)7-14-9(17)5-15-3-1-8(6-16)2-4-15/h8,16H,1-7H2,(H,14,17) |
InChI 键 |
FNZJNZOBUJJSQG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CO)CC(=O)NCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
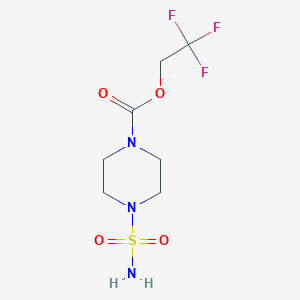
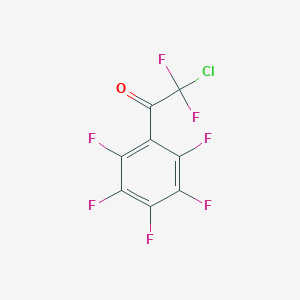
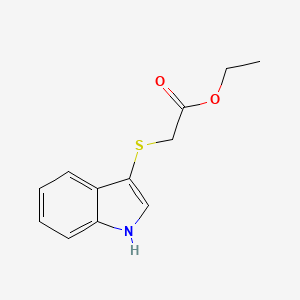
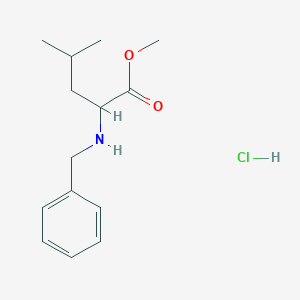
![L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-](/img/structure/B14894991.png)
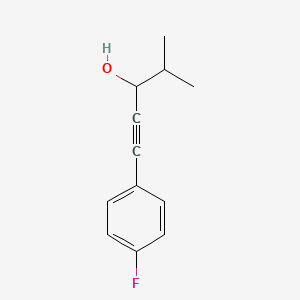

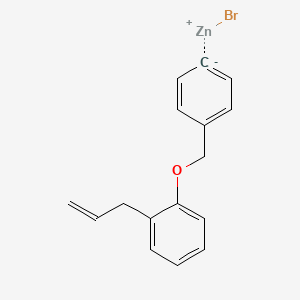
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14895027.png)
![(2E)-4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14895029.png)
